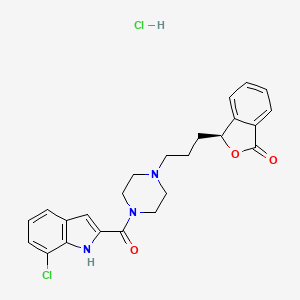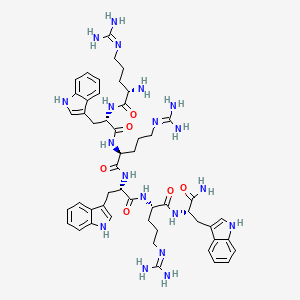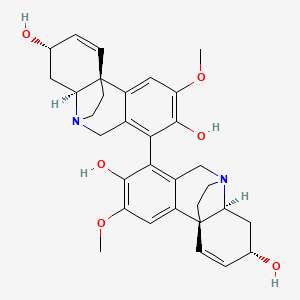
Bis-(-)-8-demethylmaritidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(-)-8-demethylmaritidine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of compounds known as Amaryllidaceae alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(-)-8-demethylmaritidine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of starting materials such as norbelladine, which undergoes a series of reactions including methylation, cyclization, and demethylation to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and continuous flow techniques. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
化学反应分析
Types of Reactions
Bis-(-)-8-demethylmaritidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex alkaloids and natural products.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, Bis-(-)-8-demethylmaritidine is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical structure makes it a valuable target for the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Bis-(-)-8-demethylmaritidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key signaling molecules and transcription factors.
相似化合物的比较
Bis-(-)-8-demethylmaritidine is unique among Amaryllidaceae alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Lycorine: Another Amaryllidaceae alkaloid with anti-cancer and anti-inflammatory properties.
Galanthamine: Known for its use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Haemanthamine: Exhibits anti-cancer and antiviral activities.
Compared to these compounds, this compound has shown distinct biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.
属性
分子式 |
C32H36N2O6 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
(1R,10S,12S)-6-[(1R,10S,12S)-5,12-dihydroxy-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-6-yl]-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C32H36N2O6/c1-39-23-13-21-19(15-33-9-7-31(21)5-3-17(35)11-25(31)33)27(29(23)37)28-20-16-34-10-8-32(6-4-18(36)12-26(32)34)22(20)14-24(40-2)30(28)38/h3-6,13-14,17-18,25-26,35-38H,7-12,15-16H2,1-2H3/t17-,18-,25+,26+,31+,32+/m1/s1 |
InChI 键 |
SYSUHSYKMATEBZ-XUIWDKHDSA-N |
手性 SMILES |
COC1=C(C(=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)C5=C6CN7CC[C@]8([C@@H]7C[C@@H](C=C8)O)C6=CC(=C5O)OC)O |
规范 SMILES |
COC1=C(C(=C2CN3CCC4(C3CC(C=C4)O)C2=C1)C5=C6CN7CCC8(C7CC(C=C8)O)C6=CC(=C5O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
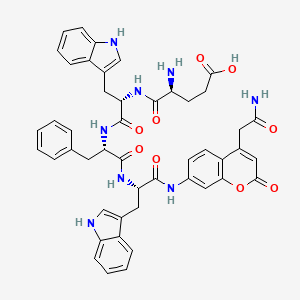
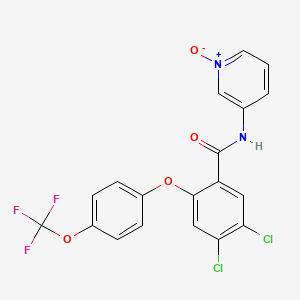
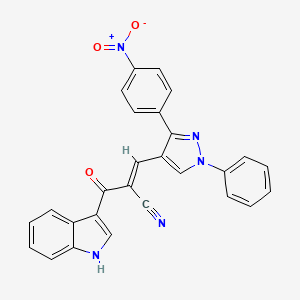
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)
![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
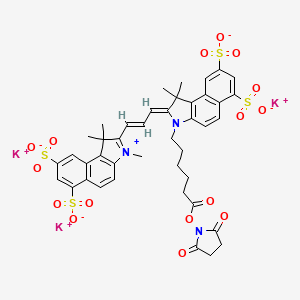
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
